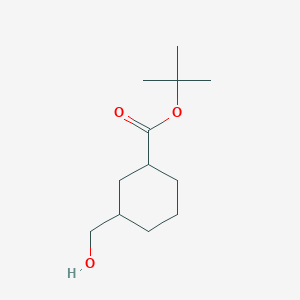

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate

CAS No.: 122699-78-9

Cat. No.: VC8060637

Molecular Formula: C12H22O3

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 122699-78-9 |

|---|---|

| Molecular Formula | C12H22O3 |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)cyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C12H22O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h9-10,13H,4-8H2,1-3H3 |

| Standard InChI Key | GDYJTECZNCIHEI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1CCCC(C1)CO |

| Canonical SMILES | CC(C)(C)OC(=O)C1CCCC(C1)CO |

Introduction

Structural and Molecular Characteristics

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate belongs to the cyclohexanecarboxylate ester family. Its molecular formula is C₁₂H₂₂O₃, with a molecular weight of 214.3 g/mol. The compound features:

-

A tert-butyl ester group at the carboxylate position, enhancing steric bulk and hydrolytic stability.

-

A hydroxymethyl group (-CH₂OH) at the 3-position of the cyclohexane ring, introducing a reactive alcohol moiety.

-

A six-membered cyclohexane ring in a chair conformation, minimizing steric strain.

The IUPAC name, tert-butyl 3-(hydroxymethyl)cyclohexane-1-carboxylate, reflects its substitution pattern. Spectroscopic data (e.g., NMR, IR) would typically reveal peaks corresponding to ester carbonyl (C=O, ~1700 cm⁻¹), hydroxyl (-OH, ~3300 cm⁻¹), and cyclohexane ring protons (1–2 ppm in ¹H NMR).

| Property | Value |

|---|---|

| CAS No. | 122699-78-9 |

| Molecular Formula | C₁₂H₂₂O₃ |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)cyclohexane-1-carboxylate |

| Key Functional Groups | Ester, hydroxymethyl, cyclohexane |

Synthesis and Manufacturing

The synthesis of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate involves esterification of 3-(hydroxymethyl)cyclohexanecarboxylic acid with tert-butanol under acidic conditions. A typical procedure includes:

-

Acid Activation: The carboxylic acid is treated with a catalyst such as sulfuric acid or p-toluenesulfonic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic Attack: Tert-butanol reacts with the activated acid, displacing water to form the ester.

-

Reflux Conditions: The reaction is conducted under reflux (≈100–120°C) to drive equilibrium toward ester formation.

-

Workup: The crude product is purified via distillation or column chromatography.

Key Reaction:

This method parallels industrial esterification processes, such as those used in synthesizing pharmaceutical intermediates like dapagliflozin precursors, where avoiding solvent-mediated side reactions (e.g., acetonitrile adducts) is critical .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by its functional groups:

Ester Hydrolysis

Under acidic or basic conditions, the tert-butyl ester undergoes hydrolysis to regenerate the carboxylic acid:

The tert-butyl group’s bulkiness slows hydrolysis compared to methyl or ethyl esters, making it advantageous in multi-step syntheses.

Hydroxymethyl Oxidation

The hydroxymethyl group can be oxidized to a carbonyl using agents like Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate):

This transformation is pivotal in synthesizing ketone-containing intermediates for drug candidates.

Etherification and Protection

The hydroxyl group is amenable to protection (e.g., silylation with TBSCl) or etherification, enhancing stability during subsequent reactions:

Applications in Organic Synthesis

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate’s primary applications include:

Pharmaceutical Intermediates

The compound serves as a building block for SGLT2 inhibitors (e.g., dapagliflozin analogs) and cyclohexane-derived therapeutics. Its rigid cyclohexane scaffold aids in achieving target-binding conformations .

Specialty Polymers

Functionalized cyclohexane esters are used in synthesizing high-performance polyesters with enhanced thermal stability.

Catalysis Research

The hydroxymethyl group can coordinate to metal catalysts, modulating reactivity in asymmetric hydrogenation reactions.

Comparative Analysis with Structural Analogs

Differences in substituent position and type significantly alter properties:

| Compound | Substituent Position | Key Difference |

|---|---|---|

| tert-Butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate | 4-position | Fluorine enhances electronegativity, altering solubility and reactivity |

| tert-Butyl 2-(hydroxymethyl)cyclohexanecarboxylate | 2-position | Increased steric hindrance affects ester hydrolysis rates |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume